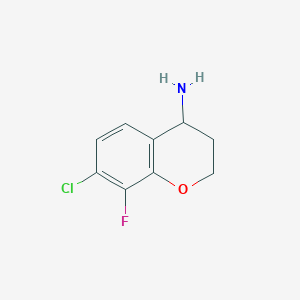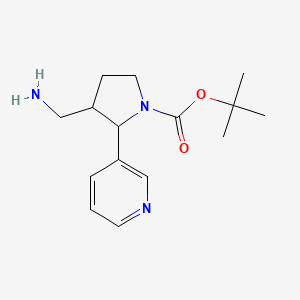
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-2-Yl)Pyrrolidine-1-Carboxylate
- Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-4-Yl)Pyrrolidine-1-Carboxylate
- Tert-Butyl 3-(Aminomethyl)-2-(Quinolin-3-Yl)Pyrrolidine-1-Carboxylate
Uniqueness
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for the development of selective enzyme inhibitors and receptor modulators.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(9-16)13(18)12-5-4-7-17-10-12/h4-5,7,10-11,13H,6,8-9,16H2,1-3H3 |
InChI Key |
CFEYMEPCXVSBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
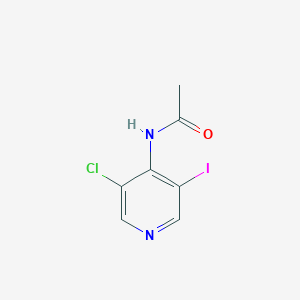
![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
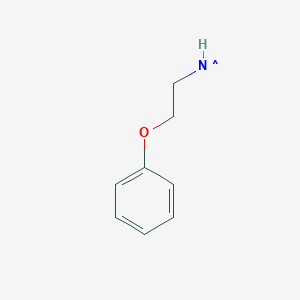

![Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)
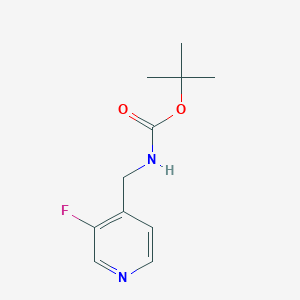
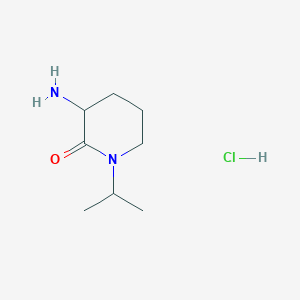

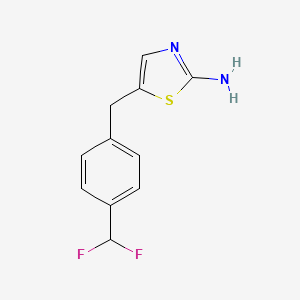
![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
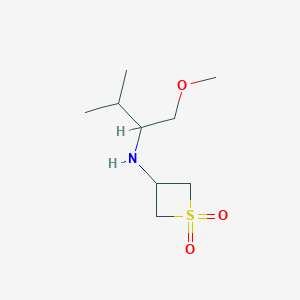
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
